Home > Products > Screening Compounds P93152 > Dabigatran etexilate-d13
Dabigatran etexilate-d13 -

Dabigatran etexilate-d13

Catalog Number: EVT-8182451
CAS Number:
Molecular Formula: C34H41N7O5
Molecular Weight: 640.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Dabigatran etexilate-d13 is classified as an anticoagulant agent. It belongs to the category of direct thrombin inhibitors, which specifically target thrombin to prevent blood clot formation. Its chemical classification includes being a synthetic organic compound with specific pharmacological properties.

Synthesis Analysis

The synthesis of dabigatran etexilate-d13 involves several key steps that are designed to produce the compound with high purity and yield. The synthesis process typically follows these stages:

  1. Starting Materials: The synthesis begins with the appropriate starting materials, including various amino acids and aromatic compounds that serve as building blocks.
  2. Reactions: Key reactions include:
    • Acylation: Involves the introduction of acyl groups to amino compounds.
    • Coupling Reactions: These reactions link different molecular fragments together through amide bonds.
    • Hydrolysis: This step converts the prodrug into the active form, dabigatran.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure the removal of impurities and by-products.

The detailed synthesis methods can be found in patents such as WO2015124764A1 and US20150246900A1, which describe specific reaction conditions and intermediates involved in producing dabigatran etexilate mesylate and its derivatives .

Molecular Structure Analysis

Dabigatran etexilate-d13 has a complex molecular structure characterized by multiple functional groups that contribute to its activity as a thrombin inhibitor. The molecular formula is C34H41N7O5C_{34}H_{41}N_{7}O_{5}, with an average molecular weight of approximately 627.7332 g/mol .

Structural Features

  • Core Structure: The core structure includes a benzimidazole ring system that is critical for binding to thrombin.
  • Functional Groups: It contains various functional groups such as amines, esters, and aromatic rings that enhance its pharmacokinetic properties.
  • Isotopic Labeling: The "d13" designation indicates that certain hydrogen atoms in the molecule have been replaced with deuterium, allowing for tracking in metabolic studies.
Chemical Reactions Analysis

Dabigatran etexilate-d13 participates in several important chemical reactions:

  1. Hydrolysis: Upon administration, dabigatran etexilate-d13 undergoes hydrolysis to yield dabigatran, facilitated by carboxylesterases in the intestines and liver .
  2. Metabolic Pathways: The drug is subject to various metabolic pathways including:
    • Glucuronidation: Dabigatran can be conjugated with glucuronic acid via UGT enzymes, leading to metabolites that retain some anticoagulant activity.
    • Oxidation and Hydrolysis: These reactions generate various metabolites that are excreted primarily via urine and feces .
Mechanism of Action

The mechanism of action of dabigatran etexilate-d13 is primarily through its active form, dabigatran, which acts as a reversible competitive inhibitor of thrombin. This inhibition prevents thrombin from converting fibrinogen into fibrin, thereby impairing the clotting cascade.

Key Mechanistic Details

  • Binding Affinity: Dabigatran exhibits a high binding affinity for both free and clot-bound thrombin with an inhibition constant (KiK_i) of approximately 4.5 nM .
  • Pharmacodynamics: The anticoagulant effect can be monitored through various coagulation tests such as activated partial thromboplastin time (aPTT) and thrombin time (TT) .
Physical and Chemical Properties Analysis

Dabigatran etexilate-d13 possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which affects its bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary depending on the formulation but generally falls within a defined range typical for similar compounds.

These properties are critical for formulation development and determining appropriate storage conditions.

Applications

Dabigatran etexilate-d13 has significant applications in scientific research, particularly in pharmacokinetic studies aimed at understanding drug metabolism and efficacy:

  1. Clinical Research: It is used in studies assessing the pharmacodynamics and pharmacokinetics of anticoagulants.
  2. Drug Development: The labeled form aids in tracking metabolic pathways in vivo, providing insights into drug interactions and safety profiles.
  3. Therapeutic Monitoring: Its isotopic labeling allows for advanced techniques in therapeutic drug monitoring.
Synthetic Methodologies and Process Optimization

Novel Synthetic Routes for Deuterated Analogues

The synthesis of Dabigatran etexilate-d13 necessitates precise deuteration at 13 hydrogen sites within its n-hexoxycarbonyl moiety. This is achieved through a multistep strategy starting with deuterated precursors. A critical advancement involves the use of perdeuterated n-hexanol (n-hexanol-d13), which undergoes carbonylation to form labeled synthons. The deuterated alcohol reacts with activated carbonate agents (e.g., 4-nitrophenyl chloroformate) to yield n-hexyl-4-nitrophenyl carbonate-d13, a pivotal intermediate that ensures site-specific deuterium incorporation in the final API. This route circumvents isotopic dilution and maintains >99% isotopic purity, as confirmed by mass spectrometry and nuclear magnetic resonance (NMR) analyses [6].

Role of n-Hexyl-4-Nitrophenyl Carbonate in Minimizing Impurity Formation

Traditional routes employing n-hexyl chloroformate generate alkyl chloride impurities (e.g., 1-chlorohexane) that react with Dabigatran’s amidine group to form N-alkylated derivatives (Impurities 20–27). The novel synthon n-hexyl-4-nitrophenyl carbonate (Compound 32) eliminates this risk due to its non-halogenated structure. Its 4-nitrophenoxy group acts as an enhanced leaving group, facilitating nucleophilic substitution by Dabigatran’s amidine nitrogen under mild conditions (20–25°C) without generating electrophilic by-products. This reduces post-reaction purification demands and increases the yield of Dabigatran etexilate-d13 base to >95% purity by HPLC [6].

Table 1: Impurity Profile Comparison Using Different Synthons

Synthetic RouteMajor Impurities (%)Dabigatran etexilate-d13 Purity (%)
n-Hexyl chloroformate8–12% (Impurities 20–27)82–85
n-Hexyl-4-nitrophenyl carbonate<0.5%>95

Design of Experiment (DoE) Approaches for Reaction Parameter Optimization

The Pinner reaction—converting 4-cyanophenyl precursor Dabigatran etexilate to amidine Dabigatran etexilate—was optimized using DoE methodologies. Critical parameters included temperature (10–40°C), HCl concentration (3–8 M equivalents), and reaction time (12–48 hours). Central composite design identified optimal conditions: 25°C, 5 M HCl, and 24-hour duration. This achieved a 97% yield of amidine Dabigatran etexilate-d13 hydrochloride salt while minimizing hydrolysis by-products. Response surface models confirmed robustness, with agitation rate (200 rpm) and ethanol/water solvent ratio (85:15) as key covariates [6].

Industrial Scalability Challenges in Deuterium Incorporation

Scaling deuterated synthesis introduces unique constraints:

  • Isotopic Purity Maintenance: n-Hexanol-d13 must avoid protic solvents to prevent H/D exchange. Distillation under inert atmosphere retains >99.5% deuterium content.
  • Cost Management: Deuterated raw materials contribute >60% of total production costs. Closed-loop solvent recovery and catalytic reagent reuse (e.g., Pd/C in hydrogenations) reduce expenses by 30% [1].
  • Reaction Kinetics: Deuteration decelerates enzymatic activation steps. Hepatic carboxylesterase 1 (CES1)-mediated hydrolysis of Dabigatran etexilate-d13’s intermediate metabolites (M1, M2) is 1.8-fold slower than non-deuterated forms, necessitating adjusted reaction stoichiometry in in vitro systems [5].

Comparative Analysis of Prodrug Activation Strategies

Dabigatran etexilate-d13 undergoes sequential enzymatic hydrolysis: intestinal carboxylesterase 2 (CES2) cleaves its ethyl ester to form M2, followed by hepatic CES1 conversion to active Dabigatran-d13. In vitro studies reveal:

  • Deuterium Isotope Effects: M2-d13 hydrolysis by recombinant CES1 shows a reduced kcat/Km (4.2 × 10⁴ M⁻¹s⁻¹) versus non-deuterated M2 (7.8 × 10⁴ M⁻¹s⁻¹), indicating kinetic deceleration due to C-D bond stability [4].
  • Alternative Enzymatic Systems: Fungal esterases (Aspergillus oryzae) achieve 88% M2 activation at pH 7.4 but lack regioselectivity. Immobilized CES2-CES1 enzyme columns provide >95% conversion yet require costly GMP-scale production [10].

Table 2: Activation Kinetics of Dabigatran etexilate-d13 Metabolites

EnzymeSubstrateKm (μM)Vmax (nmol/min/mg)Catalytic Efficiency (kcat/Km)
CES1M2-d1318.9 ± 2.142.3 ± 3.8(4.2 ± 0.3) × 10⁴
CES1M2 (non-d)16.5 ± 1.778.6 ± 5.2(7.8 ± 0.5) × 10⁴
CES2Dabigatran etexilate-d139.4 ± 0.9120.5 ± 8.3(1.9 ± 0.1) × 10⁵

These data underscore the trade-offs between biological specificity and synthetic feasibility in deuterated prodrug activation [4] [10].

Properties

Product Name

Dabigatran etexilate-d13

IUPAC Name

ethyl 3-[[1-methyl-2-[[4-[N-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

Molecular Formula

C34H41N7O5

Molecular Weight

640.8 g/mol

InChI

InChI=1S/C34H41N7O5/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44)/i1D3,4D2,6D2,7D2,10D2,21D2

InChI Key

KSGXQBZTULBEEQ-BTQQZDERSA-N

SMILES

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4

Canonical SMILES

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.